REACTION_CXSMILES
|
C([O:3][C:4](=[O:14])[CH2:5][CH2:6][S:7][C:8]1[N:12]([CH3:13])[N:11]=[N:10][N:9]=1)C.Cl.O>C(O)(=O)C>[CH3:13][N:12]1[C:8]([S:7][CH2:6][CH2:5][C:4]([OH:14])=[O:3])=[N:9][N:10]=[N:11]1
|
Name
|
|
Quantity
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5.43 g
|
Type
|
reactant
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Smiles
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C(C)OC(CCSC1=NN=NN1C)=O
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Name
|
|
Quantity
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20 mL
|
Type
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solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After concentration of the reaction mixture by evaporation
|
Type
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CUSTOM
|
Details
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the residue is partitioned between ethyl acetate and aqueous sodium bicarbonate solution
|
Type
|
CUSTOM
|
Details
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The aqueous phase is separated off
|
Type
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EXTRACTION
|
Details
|
extracted twice with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
CONCENTRATION
|
Details
|
concentration
|
Type
|
CUSTOM
|
Details
|
by evaporation the title compound
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Name
|
|
Type
|
|
Smiles
|
CN1N=NN=C1SCCC(=O)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |